molecular formula C10H16N2 B3030656 3-Methyl-1-(pyridin-3-yl)butan-1-amine CAS No. 938459-12-2

3-Methyl-1-(pyridin-3-yl)butan-1-amine

Cat. No. B3030656
M. Wt: 164.25
InChI Key: NQRGXEXMDFMIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(pyridin-3-yl)butan-1-amine is a chemical compound that is not directly discussed in the provided papers. However, similar compounds with pyridinyl groups and amine functionalities are mentioned, which can provide insights into the chemistry of such molecules. For instance, the synthesis of related pyridine derivatives is described, which are important intermediates in pharmaceutical synthesis, such as in the preparation of antibiotics and diabetes medications .

Synthesis Analysis

The synthesis of compounds related to 3-Methyl-1-(pyridin-3-yl)butan-1-amine involves several steps, including Michael addition, alkylation, and catalytic hydrogenation. For example, the preparation of a key intermediate for an antibiotic involved an asymmetric Michael addition and a stereoselective alkylation . Another synthesis route for a diabetes medication intermediate utilized Grignard reaction, oxidation, substitution, oximation, and reduction, with an emphasis on improving yield and environmental impact .

Molecular Structure Analysis

While the molecular structure of 3-Methyl-1-(pyridin-3-yl)butan-1-amine is not directly analyzed in the papers, related compounds exhibit interesting structural characteristics. For instance, the metalation of a pyridylmethylamine derivative leads to the formation of a dimeric structure, which crystallizes in a specific space group . The structural confirmation of another related compound was achieved using IR, ^1H NMR, and ^13C NMR .

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse and include lithiation, metalation with dimethylzinc, and carbon-carbon coupling reactions. These reactions can lead to the formation of various products, including amides and complexes with different crystalline structures . The reactivity of these compounds is influenced by their substituents and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Methyl-1-(pyridin-3-yl)butan-1-amine are influenced by their molecular structures. For example, a pyridine derivative exhibited supercooling behavior and a significant difference between melting and solidification points . The complexation with metal ions like ZnCl2 can lead to phase transitions and changes in fluorescent properties, indicating that the physical state and photoluminescence are important characteristics of these compounds .

Scientific Research Applications

Synthesis and Catalysis

The compound has been utilized in the synthesis of various chemical intermediates and catalysts, demonstrating its versatility in organic chemistry and material science. For instance, it has been involved in the development of efficient processes for the preparation of key intermediates in pharmaceuticals, such as the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a crucial intermediate in the production of premafloxacin, an antibiotic for veterinary use (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). Additionally, its derivatives have found applications in metal complex synthesis for catalysis, such as in the synthesis of Group 10 metal aminopyridinato complexes, which have been used as catalysts for aryl-Cl activation and hydrosilane polymerization (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).

Organic and Polymer Chemistry

In organic chemistry, the compound has been employed in the creation of novel organic structures, such as the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantan-9-one, an intermediate product in the synthesis of diazahomoadamantane derivatives with various functional groups (Kuznetsov, Mazhed, & Serova, 2010). Furthermore, it has been utilized in the synthesis of deuterated analogs of nicotinic agonists, showcasing its importance in the modification of bioactive compounds for enhanced research applications (Crooks, Ravard, & Byrd, 1998).

Material Science and Nanotechnology

In material science, derivatives of 3-Methyl-1-(pyridin-3-yl)butan-1-amine have been explored for their potential in fabricating advanced materials, such as in the creation of polypyrrole-functionalized ruthenium carbene catalysts for olefin epoxidation, indicating the compound's utility in developing efficient heterogeneous catalyst systems (Dakkach, Fontrodona, Parella, Atlamsani, Romero, & Rodríguez, 2014).

Future Directions

The future directions for “3-Methyl-1-(pyridin-3-yl)butan-1-amine” could involve further exploration of its chemical properties, potential applications, and safety profile. This could include more detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

3-methyl-1-pyridin-3-ylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)6-10(11)9-4-3-5-12-7-9/h3-5,7-8,10H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRGXEXMDFMIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672437
Record name 3-Methyl-1-(pyridin-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(pyridin-3-yl)butan-1-amine

CAS RN

938459-12-2
Record name α-(2-Methylpropyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938459-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(pyridin-3-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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